5-bromo-6-nitro-1H-indole
Overview
Description
5-bromo-6-nitro-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids and tryptophan . The compound this compound features a bromine atom at the 5th position and a nitro group at the 6th position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
5-Bromo-6-Nitro-1H-Indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of these compounds with their targets can result in various changes, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they can have various molecular and cellular effects depending on the specific derivative and its targets.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 6-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, including temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-6-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The indole ring can undergo oxidation to form indolenine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite in aqueous solution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include 5-amino-6-nitro-1H-indole and 5-thio-6-nitro-1H-indole.
Reduction: The major product is 5-bromo-6-amino-1H-indole.
Oxidation: Products include indolenine derivatives.
Scientific Research Applications
Chemistry: 5-bromo-6-nitro-1H-indole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated indoles on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
5-bromo-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitro-1H-indole: Lacks the bromine atom, affecting its binding affinity to molecular targets.
5-chloro-6-nitro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness: 5-bromo-6-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-6-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAIJGGCHQXBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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